Home > Products > Building Blocks P7474 > Ganoderic acid C1
Ganoderic acid C1 - 95311-97-0

Ganoderic acid C1

Catalog Number: EVT-296968
CAS Number: 95311-97-0
Molecular Formula: C30H42O7
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ganoderic acid C1 is a lanostane-type triterpenoid compound primarily isolated from Ganoderma lucidum, a medicinal mushroom commonly known as Lingzhi or Reishi [, , , ]. It is one of the many triterpenoids found in Ganoderma lucidum, contributing to the diverse pharmacological activities associated with this fungus. Ganoderic acid C1 has attracted significant interest within the scientific research community for its potential anti-inflammatory and anti-tumor properties [, , ].

Source

Ganoderic acid C1 is predominantly sourced from the fruiting bodies and mycelium of Ganoderma lucidum. This mushroom has been used in traditional medicine for centuries, particularly in East Asia, where it is valued for its health benefits. The extraction and quantification of ganoderic acids, including C1, have been extensively studied using methods such as high-performance liquid chromatography (HPLC) .

Classification

Chemically, Ganoderic acid C1 belongs to the class of triterpenoids, specifically lanostane-type triterpenes. It is characterized by its complex molecular structure, which contributes to its bioactivity. The compound exhibits various pharmacological properties, making it a subject of interest in both pharmacology and medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of Ganoderic acid C1 can be approached through natural extraction from Ganoderma species or via chemical synthesis in laboratory settings. The natural extraction typically involves:

  • Solvent Extraction: Using solvents such as methanol or ethanol to extract bioactive compounds from dried mushroom samples.
  • Ultrasonication: Enhancing extraction efficiency by applying ultrasonic waves during the extraction process .

In laboratory settings, synthetic methods may involve the modification of simpler triterpenoid structures through various organic reactions, although detailed synthetic pathways specific to Ganoderic acid C1 are less commonly reported.

Technical Details

The extraction process often utilizes HPLC for the quantification and analysis of ganoderic acids. For instance, an Agilent 1260 Infinity II HPLC system equipped with a Zorbax Extend-C18 column is frequently employed to separate and quantify individual ganoderic acids based on their unique retention times and UV absorbance .

Molecular Structure Analysis

Structure

Ganoderic acid C1 has a complex molecular structure typical of triterpenoids. Its chemical formula is C30H46O5C_{30}H_{46}O_5, reflecting its large carbon skeleton and functional groups that contribute to its biological activity.

Data

The molecular weight of Ganoderic acid C1 is approximately 470.68 g/mol. The structural characteristics include multiple hydroxyl groups that enhance its solubility and reactivity, facilitating interactions with biological targets .

Chemical Reactions Analysis

Reactions

Ganoderic acid C1 participates in various chemical reactions typical of triterpenoids, including:

  • Hydrolysis: Reaction with water leading to the breakdown of ester bonds.
  • Oxidation: Reaction with oxidizing agents that may modify hydroxyl groups or double bonds within the molecule.

Technical Details

Studies have shown that ganoderic acids can undergo transformations under different environmental conditions or in the presence of specific enzymes, which can alter their pharmacological properties .

Mechanism of Action

Process

The mechanism of action for Ganoderic acid C1 involves multiple pathways:

  • Anti-inflammatory Activity: It modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
  • Antitumor Activity: Ganoderic acid C1 has been shown to induce apoptosis in cancer cells by activating signaling pathways that lead to cell death .

Data

Research indicates that Ganoderic acid C1 significantly reduces inflammation markers in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

Ganoderic acid C1 is typically a white crystalline solid at room temperature. It exhibits low solubility in water but is soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Melting Point: Specific data on melting points can vary but generally falls within the range typical for triterpenoids.
  • Stability: The compound is stable under normal conditions but may degrade upon prolonged exposure to light or heat.

Relevant studies have demonstrated that the compound maintains its integrity during standard extraction processes but may require careful handling during synthesis to prevent degradation .

Applications

Scientific Uses

Ganoderic acid C1 has been extensively researched for its potential applications in medicine:

  • Antitumor Research: Investigated for its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Treatments: Explored as a treatment option for chronic inflammatory conditions such as asthma .
  • Nutraceutical Development: Incorporated into dietary supplements due to its health-promoting properties.

The ongoing research continues to uncover new therapeutic potentials for Ganoderic acid C1, highlighting its significance in modern pharmacology and natural product chemistry.

Introduction to Ganoderic Acid C1 in Medicinal Mycology

Historical Context of Ganoderma lucidum in Traditional Medicine

Ganoderma lucidum (Lingzhi or Reishi) has been revered in East Asian medicine for over 2,000 years. The earliest documented use appears in China’s Shennong’s Classic of Materia Medica (Eastern Han Dynasty, 25–220 AD), where it was classified as a "superior herb" for promoting longevity and vitality [3] [10]. Historical texts like the Compendium of Materia Medica (1596 AD) describe its bitter taste, non-toxic nature, and applications for "nourishing vitality" and treating fatigue [10]. Imperial courts consumed Lingzhi teas and elixirs, associating it with spiritual potency and immortality—a tradition embedded in Taoist practices [3]. Notably, G. lucidum was distinguished from other fungi by its glossy, lacquered appearance (from Greek: ganos = brightness, derma = skin) [9]. Despite taxonomic debates, modern pharmacopeias (e.g., Chinese Pharmacopoeia) recognize G. lucidum as a distinct medicinal species [9].

Table 1: Historical Documentation of G. lucidum

TextPeriodMedicinal Description
Shennong's ClassicEastern Han"Superior herb for immortality and spiritual calm"
Compendium of Materia MedicaMing Dynasty"Nourishes the heart, repairs vitality"
Japanese Honzō Wamyō918 AD"Elixir for longevity"

Emergence of Ganoderic Acid C1 in Modern Pharmacognosy

Ganoderic acid C1 (GA-C1) first emerged in scientific literature in 1985 when Kikuchi et al. isolated it from G. lucidum fruiting bodies. This discovery was part of a broader effort to characterize the mushroom’s "bitter principles" [1] [9]. Structurally, GA-C1 is a C30 lanostane-type triterpenoid with a molecular weight of 516.6 g/mol, featuring a highly oxidized scaffold including ketone groups at C-3 and C-7, hydroxylation at C-11/C-15, and a Δ8,9 double bond [9] [10]. Unlike simpler triterpenes, GA-C1 belongs to "Type II" ganoderic acids characterized by conjugated double bonds (C7=C8, C9=C11), which enhance its bioactivity [9]. Advances in chromatography (HPLC-ELSD, UPLC-QTOF-MS) enabled its purification from complex extracts, revealing concentrations of 0.14–0.82 mg/g in wild fruiting bodies—significantly lower than major analogs like GA-A [9] [10]. Pharmacologically, GA-C1 gained attention for its anti-tumor and anti-inflammatory properties, distinguishing it from polysaccharide fractions dominating earlier research [4] [9].

Table 2: Key Milestones in GA-C1 Research

YearAdvanceSignificance
1985First isolation by Kikuchi et al.Structural identification via NMR/MS
2010Cytotoxicity screening against HepG2IC₅₀ = 12.7 μM (selective over normal cells)
2022Biosynthetic gene cluster mappingIdentified CYP450s involved in oxidation
2024Anti-atherosclerosis mechanism elucidatedPPARγ/CD36 pathway modulation in macrophages

Role of Triterpenoids in Ganoderma spp. Bioactivity

Triterpenoids constitute >200 structurally distinct compounds in Ganoderma, classified as ganoderic acids, lucidenic acids, or ganodermic acids based on carboxylation and side-chain modifications [3] [9]. GA-C1 exemplifies the lanostane tetracyclic skeleton common to these metabolites, biosynthesized via the mevalonate pathway where oxidosqualene cyclizes to lanosterol, followed by CYP450-mediated oxidations [9] [10]. Chemodiversity arises from enzymatic tailoring (e.g., acetyltransferases adding -OCOCH3 at C-15), with Type II variants like GA-C1 exhibiting enhanced bioactivity due to conjugated double bonds enabling electrophilic interactions with cellular targets [9]. Compared to GA-A (anti-inflammatory) and GA-D (anti-HIV), GA-C1 shows distinct pharmacological profiles:

  • Anti-Cancer: Induces apoptosis in liver cancer (HepG2) via mitochondrial depolarization (↑Bax/Bcl-2 ratio) [9]
  • Anti-Atherosclerotic: Modulates PPARγ/CD36 signaling in macrophages, reducing oxidized LDL uptake by 42% at 10 μM [10]
  • Antimicrobial: Inhibits Staphylococcus aureus biofilm formation (MIC = 64 μg/mL) [9]

Table 3: Comparative Bioactivity of Key Ganoderic Acids

CompoundStructural FeaturesDominant BioactivitiesMechanistic Insights
GA-C1Δ8,9, 3-keto, 7-ketoAnti-tumor, Anti-atheroscleroticPPARγ agonism, Bax activation
GA-A26-oic acid, Δ7,8Anti-inflammatory, ImmunomodulationNF-κB inhibition, IL-6 suppression
GA-D15α-OH, Δ8,9Anti-HIV, CytotoxicHIV-1 protease inhibition
GA-T24,25-epoxideAnti-metastatic, NeuroprotectiveMMP-9 downregulation

Table 4: Ganoderic Acid C1 Chemical Profile

PropertyValue
IUPAC Name(25R)-3,7,15,23-tetraoxo-5α-lanost-8-en-26-oic acid
Molecular FormulaC₃₀H₄₄O₇
Molecular Weight516.6 g/mol
SolubilityDMSO, methanol; insoluble in water
Bioactivity HighlightsIC₅₀ = 12.7 μM (HepG2), MIC = 64 μg/mL (S. aureus)
Natural SourceFruiting bodies of G. lucidum, G. sinense

GA-C1 exemplifies the intersection of traditional knowledge and modern pharmacognosy. Its structural complexity underpins targeted bioactivities, positioning it as a high-value scaffold for drug development.

Properties

CAS Number

95311-97-0

Product Name

Ganoderic acid C1

IUPAC Name

(2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1

InChI Key

YTVGSCZIHGRVAV-NJNFCIENSA-N

SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Synonyms

ganoderic acid D

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.